3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that combines a quinoline moiety with a thiadiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The molecular structure of this compound allows for interactions with various biological targets, making it a subject of ongoing research in drug development.
The compound is classified as a thiadiazole derivative and contains a quinoline structure, which is known for its diverse pharmacological effects. The International Union of Pure and Applied Chemistry name for this compound is 3-(8-chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine. Its chemical formula is and its molecular weight is approximately .
The synthesis of 3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 8-chloroquinoline-2-carboxylic acid with thiosemicarbazide under acidic conditions. This reaction leads to the formation of an intermediate hydrazide that cyclizes to produce the thiadiazole ring.
The molecular structure of 3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine features:
Property | Value |
---|---|
CAS Number | 1179359-77-3 |
Molecular Formula | C11H7ClN4S |
Molecular Weight | 262.72 g/mol |
IUPAC Name | 3-(8-chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI | InChI=1S/C11H7ClN4S/c12-7... |
SMILES | C1=CC2=C(C=CC(=N2)C3=NSC(=N3)N)C=C1Cl |
3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions typical of thiadiazole derivatives. These include:
The reactivity is influenced by the electron-withdrawing nature of the chlorine atom and the presence of nitrogen atoms in the thiadiazole ring.
The mechanism of action for 3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit the activity of certain enzymes critical for cellular processes:
The physical properties of 3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specifically reported |
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
3-(8-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7